N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)quinoxaline-2-carboxamide
Description
N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)quinoxaline-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline ring fused with a tetrahydronaphthalene moiety, which contributes to its distinctive chemical behavior and biological activity.
Properties
IUPAC Name |
N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-18-10-4-5-12-13(18)6-3-9-14(12)22-19(24)17-11-20-15-7-1-2-8-16(15)21-17/h1-2,4-5,7-8,10-11,14,23H,3,6,9H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVCCSXYELAXBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)O)NC(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydronaphthalene derivative, which is then functionalized to introduce the hydroxy group. This intermediate is subsequently reacted with quinoxaline-2-carboxylic acid or its derivatives under specific conditions to form the final product. Key reagents often include catalysts such as palladium or nickel, and solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high purity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoxaline ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the quinoxaline ring can produce a dihydroquinoxaline derivative .
Scientific Research Applications
N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)quinoxaline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals .
Mechanism of Action
The mechanism of action of N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream biological effects. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- N-(1,2,3,4-tetrahydronaphthalen-1-yl)quinoxaline-2-carboxamide
- N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- 1,2,3,4-tetrahydronaphthalene derivatives
Uniqueness
N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)quinoxaline-2-carboxamide is unique due to the presence of both a hydroxy group and a quinoxaline ring, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination enhances its potential for diverse applications in scientific research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
